molecular formula C8H16ClNO B6238756 N-cyclopropyloxan-4-amine hydrochloride CAS No. 1158426-65-3

N-cyclopropyloxan-4-amine hydrochloride

Cat. No.: B6238756
CAS No.: 1158426-65-3
M. Wt: 177.7
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Description

N-Cyclopropyloxan-4-amine hydrochloride is a secondary amine derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a cyclopropyl group attached to the nitrogen atom. Its molecular formula is C₈H₁₅NO·HCl, with a molecular weight of 181.5 g/mol.

Properties

CAS No.

1158426-65-3

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyloxan-4-amine hydrochloride typically involves the reaction of cyclopropylamine with tetrahydro-2H-pyran-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The purification process may include recrystallization and filtration to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyloxan-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different oxidation states.

    Substitution: The compound can undergo substitution reactions where the cyclopropyl or oxan-4-amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

N-cyclopropyloxan-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyloxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Cyclobutylmethyl)oxan-4-amine

  • Molecular Formula: C₁₀H₁₉NO
  • Molecular Weight : 169.26 g/mol
  • Key Structural Differences: Substituent: A cyclobutylmethyl group is attached to the 4-position carbon of the oxane ring, forming a tertiary amine. Unlike the target compound, the amine nitrogen here is unsubstituted, which may reduce hydrogen-bonding capacity.
  • Implications : The absence of a hydrochloride salt and the carbon-bound substituent likely result in lower aqueous solubility compared to N-cyclopropyloxan-4-amine hydrochloride .

N-(Cyclopropylmethyl)cyclohexanamine Hydrochloride

  • Molecular Formula : C₁₀H₂₀NCl
  • Molecular Weight : 189.5 g/mol
  • Substituent: A cyclopropylmethyl group is attached to the nitrogen, forming a secondary amine.
  • The cyclohexane ring may enhance lipophilicity, favoring membrane permeability in biological systems .

N-(4-Isopropylbenzyl)cyclopropanamine Hydrochloride

  • Molecular Formula : C₁₃H₂₀NCl
  • Molecular Weight : 225.76 g/mol
  • Substituent: A 4-isopropylbenzyl group is attached to the nitrogen.
  • The primary amine structure (vs. secondary in the target compound) may alter metabolic stability .

Structural and Property Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Ring System Substituent Position Key Features
This compound C₈H₁₅NO·HCl 181.5 Oxane (O-containing) Nitrogen Polar oxygen, secondary amine
4-(Cyclobutylmethyl)oxan-4-amine C₁₀H₁₉NO 169.26 Oxane Carbon Tertiary amine, larger substituent
N-(Cyclopropylmethyl)cyclohexanamine HCl C₁₀H₂₀NCl 189.5 Cyclohexane Nitrogen Lipophilic, no oxygen
N-(4-Isopropylbenzyl)cyclopropanamine HCl C₁₃H₂₀NCl 225.76 Cyclopropane Nitrogen Aromatic, primary amine

Research Findings and Implications

  • Solubility : The oxygen atom in the oxane ring of this compound likely improves aqueous solubility compared to cyclohexane or cyclopropane analogs.
  • Stability: Cyclopropyl groups are known for their ring strain, which may increase reactivity; however, the hydrochloride salt form could enhance stability under acidic conditions.

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